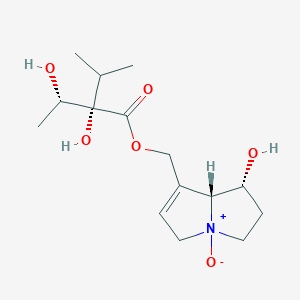
Lycopsamine N-oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of lycopsamine and its N-oxide derivatives has been a subject of study to facilitate their analysis and understand their biological significance. For instance, Zalkow et al. (1985) demonstrated the synthesis of lycopsamine N-oxide through the regiospecific coupling of synthesized trachelanthic and viridifloric acids with retronecine, followed by oxidation (Zalkow et al., 1985). This method highlights the chemical versatility and the steps involved in obtaining lycopsamine N-oxide from its precursors.
Molecular Structure Analysis
The molecular structure of lycopsamine N-oxide, alongside its epimeric and diastereoisomeric relationships with other pyrrolizidine alkaloids, has been elucidated through NMR spectroscopy. Colegate et al. (2014) discussed the semi-automated separation of lycopsamine and intermedine (its epimer) as their N-oxides, providing insights into their stereochemical variations and molecular structure through comprehensive NMR data (Colegate et al., 2014).
Chemical Reactions and Properties
Lycopsamine N-oxide's chemical reactions are crucial for understanding its behavior and potential transformations in biological systems or analytical procedures. The process of N-oxidation, for instance, alters certain chemical shifts observable through NMR, influencing the molecule's reactivity and interactions (Colegate et al., 2014).
Physical Properties Analysis
The physical properties of lycopsamine N-oxide, such as solubility, stability, and optical activity, are critical for its separation and identification. The semi-automated flash chromatography technique described by Colegate et al. (2014) for separating lycopsamine from intermedine as their N-oxides provides insights into the physical characteristics that enable these separation techniques, including solubility in various solvents and interaction with chromatographic materials (Colegate et al., 2014).
Chemical Properties Analysis
Understanding lycopsamine N-oxide's chemical properties, such as reactivity towards other compounds and stability under different conditions, is essential for its application in research and potential therapeutic use. The study by Colegate et al. (2014) indirectly provides information on the chemical behavior of lycopsamine N-oxide through the exploration of its synthesis and structural analysis (Colegate et al., 2014).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Toxicology .
Summary of the Application
Lycopsamine is a type of pyrrolizidine alkaloid (PA), which are common constituents of plants and have serious hepatotoxicity . Research has been conducted to explore the combined hepatotoxicity and toxicity mechanism of Intermedine (Im) and Lycopsamine (La), two monoesters of PAs that frequently coexist in PA-containing plants .
Methods of Application
In vitro, the combined cytotoxicity of the Im and La mixture on human hepatocytes (HepD) was examined by CCK-8, colony formation, wound healing, and Annexin V/PI staining assays .
Results or Outcomes
The combination of Im and La inhibited the ability of HepD cells to proliferate, colonize, and migrate and induced hepatocytes apoptosis in a dose-dependent manner . In addition to significantly causing a burst of intracellular reactive oxygen species (ROS), mitochondrial apoptosis, and endoplasmic reticulum (ER) stress, the Im and La mixture can also cause an increase in intracellular Ca 2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway .
Detection in Cow’s Milk
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
A sensitive analytical approach has been developed for the simultaneous detection and quantification of a broad range of pyrrolizidine alkaloids (PA), their corresponding N-oxides (PANO), and tropane alkaloids (TA) in milk of dairy cows .
Methods of Application
Milk samples were extracted using liquid–liquid extraction with aqueous formic acid and n-hexane, followed by a cation-exchange solid-phase extraction for purification . Reversed phase liquid chromatography tandem mass spectrometry (LC–MS/MS) analysis was performed using alkaline solvent conditions .
Results or Outcomes
The method achieved low limits of detection and quantification of 0.005 to 0.054 µg/L and of 0.009 to 0.123 µg/L, respectively . For 51 of the 54 tested PA/PANO and both TA, the recovery rates ranged from 64 to 127% .
Phytotoxin Analysis
Specific Scientific Field
This application falls under the field of Phytotoxicology .
Summary of the Application
Lycopsamine N-oxide is used for the analysis of phytotoxins . Phytotoxins are substances that are toxic to plants and can cause damage to or inhibit plant growth.
Results or Outcomes
Cancer Research
Specific Scientific Field
This application falls under the field of Cancer Research .
Summary of the Application
Lycopsamine N-oxide is used in cancer research . It is used as a reference material for highly accurate and reliable data analysis in cancer research studies.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-FVZLBROTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lycopsamine N-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



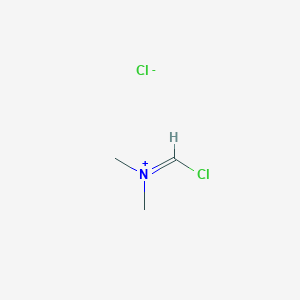
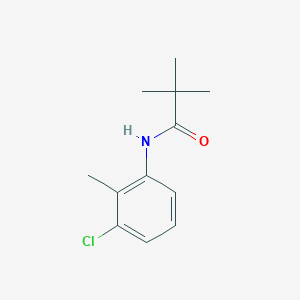
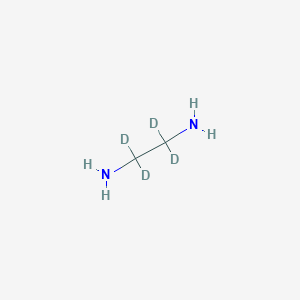
![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)

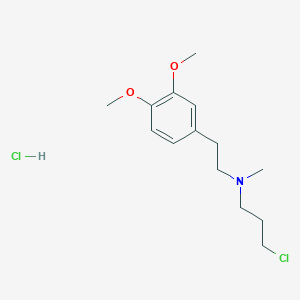


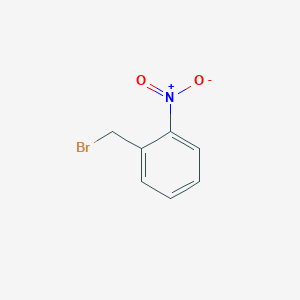

![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)


![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)